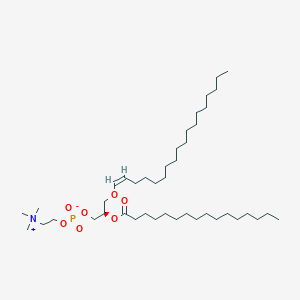
1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is a 1-O-(alk-1-enyl)-2-O-acyl-sn-glycero-3-phosphocholine in which the alkenyl group at position 1 is (1Z)-octadecenyl and the acyl group at position 2 is hexadecanoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Properties
- Synthesis of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine analogs and their biochemical properties have been studied. For example, the synthesis of 1-(1-alkenyl)-2-acetyl-sn-glycero-3-phosphocholines, which are analogs of platelet activating factor, has been reported (Kiu, Serebrennikova, & Evstigneeva, 1987).
Lipid Metabolism and Cellular Functions
- Research on lipid metabolism and cellular functions using isomeric alkenyl ether phospholipids, including 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine, has shown the role of these lipids in acylation and desaturation by plant microsomal membranes (Sperling & Heinz, 1993).
Physical Chemical Characteristics
- The physical chemical characteristics, such as critical micellar concentration, of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine and its derivatives have been explored. These studies are important to understand the biophysical properties and interaction of these compounds with biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Membrane Structure and Function
- Studies on ether lipids in cell membranes, such as those in Mycoplasma fermentans, include compounds like 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine. These studies help to understand the role of such lipids in membrane structure and function (Wagner et al., 2000).
Biological Activity and Cellular Interaction
- The biological activity and interaction of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine analogs with cells, such as their role in degranulation of platelets and neutrophils, have been extensively studied. This research is crucial for understanding the physiological and pathological roles of these lipids (Wykle et al., 1981).
Interaction with Other Molecules
- Investigations into the interactions of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine with small molecules, such as anesthetics, and their effects on lipid bilayers provide insights into drug-membrane interactions and their implications in pharmacology and toxicology (Huang et al., 2013).
Propiedades
Nombre del producto |
1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C42H84NO7P |
Peso molecular |
746.1 g/mol |
Nombre IUPAC |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-39-41(40-49-51(45,46)48-38-36-43(3,4)5)50-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h34,37,41H,6-33,35-36,38-40H2,1-5H3/b37-34-/t41-/m1/s1 |
Clave InChI |
OIICTMOQBYZCDA-IIKIFWEUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



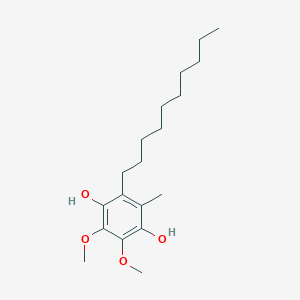


![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(7-methyloctanoylamino)-5-oxopentanoic acid](/img/structure/B1254473.png)

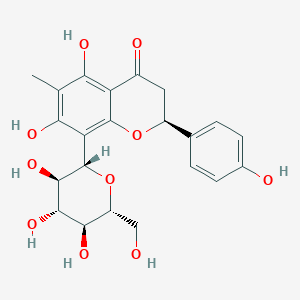
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)
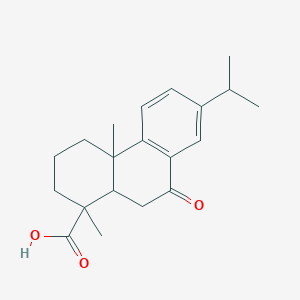
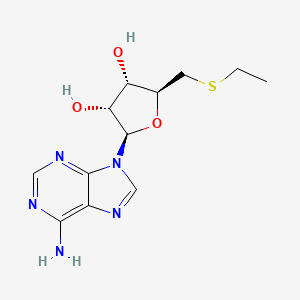
![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)
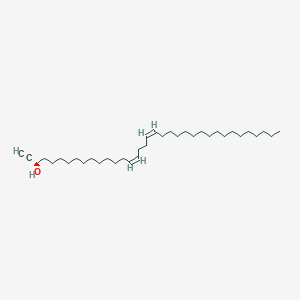
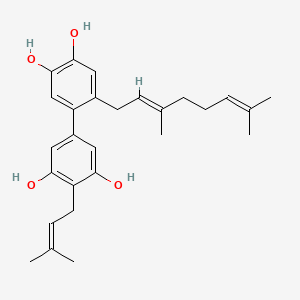
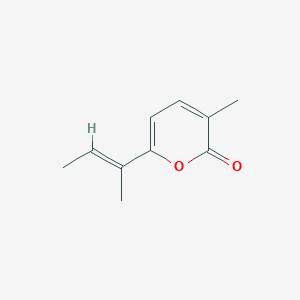
![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)